molecular formula C8H10FNO3S B13989123 5-Fluoro-4-methanesulfonyl-2-methoxyaniline

5-Fluoro-4-methanesulfonyl-2-methoxyaniline

Cat. No.: B13989123
M. Wt: 219.24 g/mol
InChI Key: WAPZKGDRRMEHCQ-UHFFFAOYSA-N
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Description

5-Fluoro-4-methanesulfonyl-2-methoxyaniline is an organic compound with the molecular formula C8H10FNO3S and a molecular weight of 219.23 g/mol . This compound is known for its unique chemical structure, which includes a fluorine atom, a methanesulfonyl group, and a methoxy group attached to an aniline ring. It is used in various chemical and pharmaceutical applications due to its reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of 5-Fluoro-4-methanesulfonyl-2-methoxyaniline may involve continuous flow processes to ensure high yield and purity. These processes are optimized for large-scale production and often include steps such as acetylation and nitration to introduce the desired functional groups .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-methanesulfonyl-2-methoxyaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of substituted aniline derivatives.

Scientific Research Applications

5-Fluoro-4-methanesulfonyl-2-methoxyaniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Fluoro-4-methanesulfonyl-2-methoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form strong interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-4-methanesulfonyl-2-methoxyaniline is unique due to the combination of its functional groups, which confer specific reactivity and properties. This makes it particularly useful in applications requiring precise chemical modifications and interactions.

Properties

Molecular Formula

C8H10FNO3S

Molecular Weight

219.24 g/mol

IUPAC Name

5-fluoro-2-methoxy-4-methylsulfonylaniline

InChI

InChI=1S/C8H10FNO3S/c1-13-7-4-8(14(2,11)12)5(9)3-6(7)10/h3-4H,10H2,1-2H3

InChI Key

WAPZKGDRRMEHCQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1N)F)S(=O)(=O)C

Origin of Product

United States

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